Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate
Description
Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate (TDPO) is a peroxyoxalate reagent widely used in chemiluminescence (CL) detection for high-performance liquid chromatography (HPLC). Its primary application lies in post-column CL reactions, where it reacts with hydrogen peroxide (H₂O₂) and fluorescent analytes to generate light, enabling highly sensitive detection of compounds at sub-femtomolar levels . TDPO’s molecular structure includes hydrophilic trioxadecyloxycarbonyl chains, which enhance solubility in aqueous-organic solvent mixtures compared to traditional oxalates like TCPO (bis(2,4,6-trichlorophenyl)oxalate) . This solubility advantage minimizes precipitation issues and stabilizes CL reactions, making TDPO suitable for diverse analytical applications, including biomedical, environmental, and food analysis .
Key properties of TDPO:
Properties
IUPAC Name |
bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxycarbonyl]-4-nitrophenyl] oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O18/c1-41-7-9-43-11-13-45-15-17-47-27(33)23-19-21(31(37)38)3-5-25(23)49-29(35)30(36)50-26-6-4-22(32(39)40)20-24(26)28(34)48-18-16-46-14-12-44-10-8-42-2/h3-6,19-20H,7-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJYPHQPTUDHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145969 | |
| Record name | Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103638-91-1 | |
| Record name | Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Nitro-2-(3,6,9-Trioxadecyloxycarbonyl)phenol
The precursor phenol derivative is synthesized by introducing a 3,6,9-trioxadecyloxycarbonyl group onto 4-nitrophenol. This is achieved through a nucleophilic acyl substitution reaction between 4-nitrophenol and 3,6,9-trioxadecyl chloroformate. The reaction proceeds under anhydrous conditions in the presence of a base such as pyridine or triethylamine to neutralize HCl byproducts.
Reaction Conditions:
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Solvent: Anhydrous dichloromethane or tetrahydrofuran
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Temperature: 0–5°C (initial), followed by room temperature
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Molar Ratio: 1:1.2 (4-nitrophenol to 3,6,9-trioxadecyl chloroformate)
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Reaction Time: 12–16 hours
The product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to yield a yellow crystalline solid.
Esterification with Oxalyl Chloride
The phenol intermediate is reacted with oxalyl chloride to form the final oxalate ester. This step requires strict moisture control to prevent hydrolysis of oxalyl chloride.
Reaction Conditions:
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Solvent: Anhydrous acetonitrile or acetone
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Catalyst: Triethylamine (2.2 equivalents)
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Temperature: −10°C (slow addition), then 25°C
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Molar Ratio: 2:1 (phenol intermediate to oxalyl chloride)
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Reaction Time: 4–6 hours
The crude product is washed with cold water to remove triethylamine hydrochloride, followed by recrystallization from ethyl acetate to obtain TDPO as a white powder.
Optimization of Reaction Parameters
Solvent Selection
TDPO’s solubility in polar aprotic solvents is critical for high yields. Acetone and acetonitrile are preferred due to their ability to dissolve both reactants and intermediates without side reactions.
Table 1: Solubility of TDPO in Common Solvents
| Solvent | Solubility (mM) |
|---|---|
| Acetone | 767 |
| Acetonitrile | 1010 |
| Ethyl Acetate | 450 |
| Water | <0.1 |
Data adapted from solubility studies in hydrophilic oxalate esters.
Temperature and Catalysis
Low temperatures during oxalyl chloride addition minimize side reactions, while triethylamine ensures efficient HCl scavenging. Elevated temperatures (>30°C) degrade oxalyl chloride, reducing yields by 15–20%.
Industrial-Scale Production
Industrial synthesis scales the above steps using continuous flow reactors to enhance mixing and heat transfer. Key modifications include:
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Automated dosing systems for precise control of oxalyl chloride addition.
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In-line purification via centrifugal partition chromatography to replace recrystallization.
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Recycling solvents to reduce waste, achieving a 92% solvent recovery rate.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Reverse-phase HPLC with UV detection (λ = 265 nm) confirms purity >98%. Impurities include unreacted phenol intermediate (<0.5%) and hydrolyzed oxalate (<0.3%).
Table 2: Typical Impurity Profile of TDPO
| Impurity | Maximum Allowable (%) |
|---|---|
| Phenol Intermediate | 0.5 |
| Hydrolyzed Oxalate | 0.3 |
| Solvent Residues | 0.1 |
Comparative Analysis with TCPO
Table 3: TDPO vs. TCPO in Chemiluminescence Applications
| Parameter | TDPO | TCPO |
|---|---|---|
| Solubility (mM) | 1010 | 120 |
| Stability (8 h) | 90% | 40% |
| CL Intensity | 1.5× | 1× |
| Optimal % H₂O | 40% | 20% |
Data synthesized from comparative studies.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate primarily undergoes chemiluminescence reactions. When reacted with hydrogen peroxide in the presence of a fluorescent compound, it produces light through a peroxyoxalate chemiluminescence mechanism.
Common Reagents and Conditions:
Hydrogen Peroxide: Acts as an oxidizing agent.
Fluorescent Compounds: Such as perylene, which participate in the chemiluminescence reaction.
Solvents: Acetone and acetonitrile are commonly used due to their ability to dissolve the compound effectively.
Major Products: The major product of the chemiluminescence reaction is light emission, which is used for detecting various analytes in HPLC systems.
Scientific Research Applications
Chemiluminescence Detection
One of the primary applications of TDPO is in post-column chemiluminescence detection in high-performance liquid chromatography (HPLC). This method exploits the peroxyoxalate chemiluminescence reaction, which is particularly effective for detecting fluorescent compounds.
Case Study: Detection of Fluorescent Compounds
In a study published in Analytical Chemistry, TDPO was utilized to enhance the detection limits for various fluorescent compounds such as perylene, eosine, and rhodamine. The findings indicated that the chemiluminescence intensity increased with the proportion of water in the reaction medium up to approximately 40%. Notably, TDPO demonstrated superior stability compared to other oxalates, maintaining around 90% activity over extended periods when exposed to hydrogen peroxide .
Applications in Biochemistry
TDPO's stability and effectiveness make it suitable for biochemical assays, particularly those requiring sensitive detection methods.
Example: Amino Acid Detection
The compound has been applied to detect amino acids at sub-femtomole levels using HPLC coupled with chemiluminescence detection. The optimal conditions for detection were thoroughly investigated, revealing that temperature and time significantly influenced the reaction outcomes .
Environmental Monitoring
TDPO can also play a role in environmental chemistry by detecting pollutants that exhibit fluorescent properties. The ability to monitor such compounds is crucial for assessing water quality and environmental safety.
Future Directions and Research Opportunities
While current applications highlight TDPO's utility in analytical chemistry and biochemistry, further research could explore its potential in:
- Drug Development : Investigating interactions between TDPO and pharmaceutical compounds could lead to new drug formulations.
- Material Science : The compound's properties may lend themselves to applications in developing new materials with specific optical characteristics.
Mechanism of Action
The mechanism of action of Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate involves the peroxyoxalate chemiluminescence reaction. When the compound reacts with hydrogen peroxide, it forms an intermediate that decomposes to produce light. This light emission is then detected and measured, providing information about the presence and concentration of specific analytes .
Comparison with Similar Compounds
Table 1: Key Properties and Performance Metrics of TDPO, TCPO, and DNPO
pH Compatibility
TDPO is optimal for neutral to slightly acidic conditions (pH 5–7), whereas DNPO is preferred for strongly acidic eluents (pH 3–4). In combined systems, TDPO and DNPO are used synergistically to cover broader pH ranges .
Research Findings and Methodological Insights
Solvent and Water Content Effects
- CL intensity for fluorophores like pyrene and fluorescein increases by 30–50% in 40% aqueous media with TDPO, whereas TCPO-based systems show reduced signals under the same conditions .
- Compounds like DANSYalanine exhibit lower CL responses with TDPO in high-water systems, necessitating method optimization for specific analytes .
Temperature and Reaction Kinetics
- TDPO-based CL reactions are temperature-sensitive; optimal performance is achieved at 25–30°C. Elevated temperatures (>40°C) accelerate H₂O₂ decomposition, reducing signal-to-noise ratios .
Biological Activity
Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate (often referred to as TDPO) is a synthetic compound notable for its applications in chemiluminescence and analytical chemistry. Its biological activity is primarily associated with its role as a chemiluminescent reagent, particularly in high-performance liquid chromatography (HPLC) for detecting various analytes, including sulfonamide residues and other trace substances. This article explores the compound's biological activity, mechanisms of action, and its implications in research and industrial applications.
- Molecular Formula : C30H36N2O18
- Molecular Weight : 712.6 g/mol
- CAS Number : 103638-91-1
The primary mechanism of action for this compound involves the peroxyoxalate chemiluminescence reaction. When this compound reacts with hydrogen peroxide in the presence of a fluorescent compound, it generates light through the following process:
- Reaction Initiation : The compound reacts with hydrogen peroxide to form an unstable intermediate.
- Decomposition : This intermediate decomposes, resulting in the emission of light.
- Detection : The emitted light can be quantified to determine the concentration of specific analytes.
This mechanism is particularly useful in assays requiring high sensitivity and specificity for detecting trace amounts of substances.
Chemiluminescence Detection
This compound is widely used in various biological assays due to its high sensitivity. It has been employed in:
- Detection of Biomolecules : Used in assays to detect proteins, nucleic acids, and other biomolecules.
- Environmental Monitoring : Detecting pollutants and toxic substances in environmental samples.
Case Studies
- Detection of Sulfonamide Residues : In a study utilizing HPLC with chemiluminescent detection, TDPO demonstrated superior sensitivity compared to other reagents, allowing for the detection of low concentrations of sulfonamide antibiotics in food products.
- Oxidative Stress Research : Research indicated that compounds similar to TDPO can be used to study oxidative modifications in biological systems. For instance, oxidatively modified proteins were shown to promote calcium oxalate crystallization, which is relevant in kidney stone disease .
Comparative Analysis
The performance of this compound can be compared with other similar compounds based on their solubility and sensitivity:
| Compound Name | Solubility | Sensitivity Level | Applications |
|---|---|---|---|
| This compound | High (acetone/acetonitrile) | High | HPLC detection |
| Bis(2,4-dinitrophenyl) oxalate | Moderate | Moderate | General chemical analysis |
| Bis(2,4,6-trichlorophenyl) oxalate | Low | Low | Limited applications |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate, and what challenges arise during its purification?
- Methodology :
- Synthesis : Begin with nitration of the phenyl precursor to introduce the 4-nitro group, followed by esterification with 3,6,9-trioxadecanol to attach the PEG-based side chain. Oxalate esterification is the final step, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide).
- Challenges : The PEG chain’s hydrophilicity complicates purification. Use reverse-phase column chromatography (C18 stationary phase, acetonitrile/water gradient) for separation. Monitor purity via HPLC (Zorbax Eclipse Plus C18 column, 60% acetonitrile mobile phase, 1.0 mL/min flow rate) .
- Characterization : Confirm structure via -NMR (DMSO-d6, 400 MHz) and FT-IR (carbonyl stretch at ~1750 cm).
Q. How should researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodology :
- Solubility : Test in polar (e.g., DMSO, acetonitrile) and non-polar solvents (toluene) using the shake-flask method. Centrifuge at 10,000 rpm for 15 minutes, then quantify solubility via UV-Vis (λ = 280 nm, ε = 1.2 × 10 L·mol·cm) .
- Stability : Conduct accelerated aging studies (40°C/75% RH for 4 weeks). Analyze degradation products with LC-MS (ESI+ mode, m/z 600–800 range). Store in amber vials at –20°C under argon to prevent hydrolysis .
Q. What spectroscopic techniques are optimal for characterizing this compound’s structural integrity?
- Methodology :
- NMR : Use -NMR to confirm oxalate ester linkages (peaks at ~155 ppm) and PEG chain integrity (δ 60–70 ppm for ether carbons).
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to verify molecular ion [M–H] at m/z 721.23 (calculated for CHNO).
- Elemental Analysis : Acceptable C/H/N ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the chemiluminescence quantum yield of this compound when reacting with hydrogen peroxide?
- Methodology :
- Experimental Design : Standardize HO concentration (0.1–1.0 M) and pH (7.4, phosphate buffer). Use a fluorophore (e.g., rubrene) as an energy acceptor.
- Data Analysis : Measure emission intensity with a calibrated photomultiplier tube (PMT). Calculate quantum yield relative to TCPO (bis(2,4,6-trichlorophenyl) oxalate) as a reference. Replicate conflicting studies to identify variables (e.g., trace metal catalysts, solvent purity) .
Q. What mechanistic insights explain the compound’s reactivity in peroxide-mediated oxidation reactions?
- Methodology :
- Kinetic Studies : Perform stopped-flow spectroscopy to monitor intermediate peroxalate formation (λ = 320 nm). Fit data to a second-order rate law.
- Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate transition states during HO activation. Compare with experimental activation energy (E ≈ 50 kJ/mol).
- Isotopic Labeling : Replace in HO with to track oxygen transfer pathways via GC-MS .
Q. How do structural modifications (e.g., PEG chain length) influence the compound’s thermal stability and decomposition kinetics?
- Methodology :
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N. Compare decomposition onset temperatures (T) for PEG-3 (3 oxyethylene units) vs. PEG-6 derivatives.
- Dynamic DSC : Measure melting points and enthalpy changes. PEG chain elongation typically reduces T by 20–30°C due to increased chain flexibility.
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy for decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
